molecular formula C10H6O4 B2739394 5-(5-Formylfuran-2-yl)furan-2-carbaldehyde CAS No. 5905-01-1

5-(5-Formylfuran-2-yl)furan-2-carbaldehyde

Cat. No.: B2739394
CAS No.: 5905-01-1
M. Wt: 190.154
InChI Key: ZTHGULBLQLJTSW-UHFFFAOYSA-N
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Description

5-(5-Formylfuran-2-yl)furan-2-carbaldehyde: is an organic compound with the molecular formula C10H6O4 and a molecular weight of 190.15 g/mol It is characterized by the presence of two furan rings, each substituted with a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Formylfuran-2-yl)furan-2-carbaldehyde typically involves the formylation of furan derivatives. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce formyl groups onto the furan ring . The reaction is carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound can involve the catalytic oxidation of 5-hydroxymethylfurfural (HMF). A novel catalytic strategy involves protecting the reactive formyl group of HMF by acetalization with 1,3-propanediol (PDO), followed by selective oxidation using a hydroxyapatite-supported gold catalyst . This method allows for efficient production with high yields.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action for 5-(5-Formylfuran-2-yl)furan-2-carbaldehyde in chemical reactions involves the reactivity of its formyl groups. These groups can undergo nucleophilic addition, oxidation, and reduction reactions. The compound’s reactivity is influenced by the electron-withdrawing nature of the formyl groups, which makes the furan rings more susceptible to electrophilic attack .

Comparison with Similar Compounds

  • 5-Formylfuran-2-carboxylic acid
  • Furan-2,5-dicarboxylic acid
  • 5-(Hydroxymethyl)furan-2-carbaldehyde

Uniqueness: 5-(5-Formylfuran-2-yl)furan-2-carbaldehyde is unique due to the presence of two formyl groups on separate furan rings, which provides distinct reactivity patterns compared to other furan derivatives. This dual formyl substitution allows for diverse chemical transformations and applications in various fields .

Properties

IUPAC Name

5-(5-formylfuran-2-yl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-5-7-1-3-9(13-7)10-4-2-8(6-12)14-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHGULBLQLJTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C2=CC=C(O2)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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